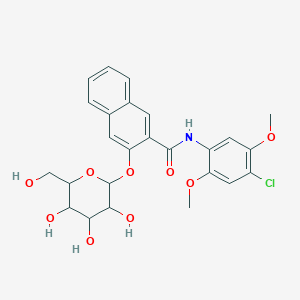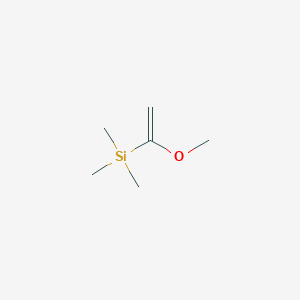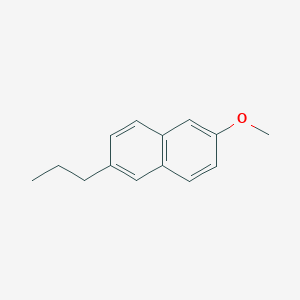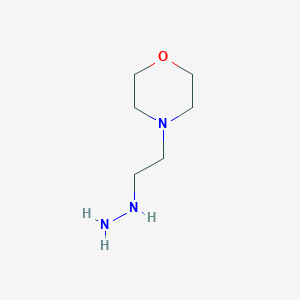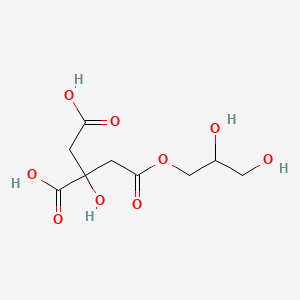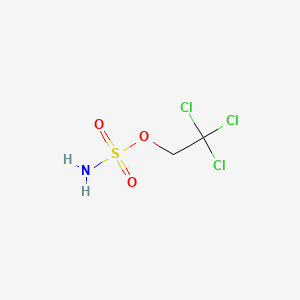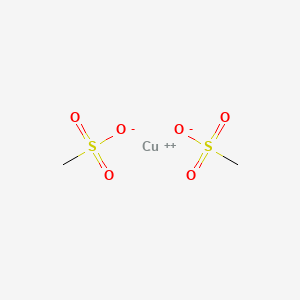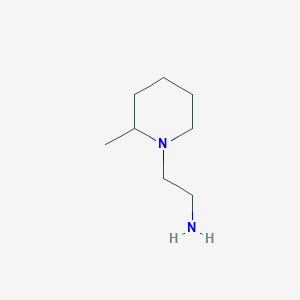![molecular formula C14H18ClNO6 B1587648 N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 50730-05-7](/img/structure/B1587648.png)
N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Vue d'ensemble
Description
The compound “N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” is a chemical compound with the molecular formula C14H18ClNO6 .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 625.4±55.0 °C and a predicted density of 1.46±0.1 g/cm3 . Its pKa, a measure of acid strength, is predicted to be 12.88±0.70 .Applications De Recherche Scientifique
Pharmaceutical Drug Development
This compound is instrumental in the development of pharmaceutical drugs, particularly those targeting bacterial infections and diseases related to abnormal glycosylation . It serves as a crucial building block in the synthesis of medications that can interfere with bacterial cell wall formation or disrupt pathological glycosylation processes.
Biochemical Research
Researchers utilize 4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside in biochemical research to investigate cellular functions and molecular mechanisms . Its role in the study of glycoproteins and glycolipids is vital for understanding cell membrane interactions and signaling pathways.
Cancer Research
The compound shows potential in cancer research as a novel glycosylation inhibitor . By inhibiting specific glycosylation enzymes, it may prevent the formation of glycan structures that are essential for tumor growth and metastasis, offering new avenues for cancer therapy.
Antibacterial Studies
As an analog of N-acetylmuramic acid, 4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside exhibits antibacterial properties . It is used in the study of bacterial muramidases, enzymes that are critical for the integrity of the bacterial cell wall, making it a target for new antibacterial agents.
Enzymatic Assessments
The compound is valuable in the enzymatic assessment of bacterial muramidases . These assessments are crucial for understanding the enzymatic breakdown of bacterial cell walls, which is a key step in the development of antibiotics that can combat resistant bacterial strains.
Glycosylation Pathway Studies
4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is used to study glycosylation pathways . By understanding how glycosylation occurs and its role in various biological processes, scientists can develop strategies to manipulate these pathways for therapeutic purposes.
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBWZDLYARDESN-DHGKCCLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Cl)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)Cl)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587565.png)
